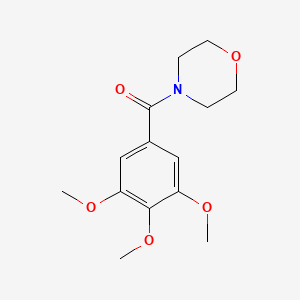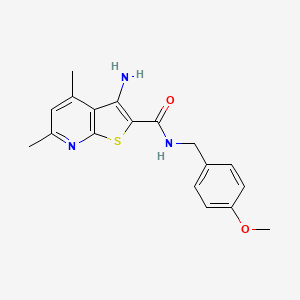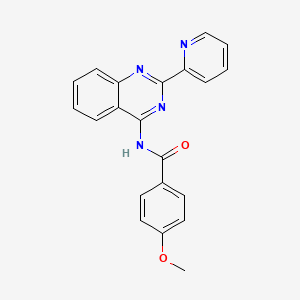
Trimetozine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto modelo en estudios de mecanismos de reacción.
Biología: Se ha investigado por sus efectos en los procesos celulares y su potencial como herramienta bioquímica.
Medicina: Se utiliza principalmente como sedante y tranquilizante en el tratamiento de la ansiedad.
Industria: Se utiliza en la producción de productos farmacéuticos y como intermedio en la síntesis de otros compuestos.
Mecanismo De Acción
El mecanismo de acción exacto de la trimetozina no se comprende completamente . Se cree que ejerce sus efectos mediante la interacción con los sistemas de neurotransmisores en el cerebro, lo que lleva a sus propiedades sedantes y tranquilizantes . Los objetivos moleculares y las vías implicadas aún están bajo investigación.
Compuestos Similares:
Trimetazidina: Otro compuesto utilizado por sus propiedades antiisquémicas.
Derivados de la morfolina: Compuestos que comparten la parte morfolina y presentan efectos farmacológicos similares.
Singularidad de la trimetozina: La trimetozina es única debido a su estructura química específica, que incluye el grupo 3,4,5-trimetoxifenilo y la parte morfolina. Esta combinación confiere propiedades farmacológicas distintivas, lo que la hace eficaz como sedante y tranquilizante .
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La trimetozina se sintetiza mediante la reacción de cloruro de 3,4,5-trimetoxibenzoílo con morfolina en presencia de hidróxido de sodio . La reacción se desarrolla de la siguiente manera:
Formación de cloruro de 3,4,5-trimetoxibenzoílo: Este se prepara típicamente haciendo reaccionar ácido 3,4,5-trimetoxibenzoico con cloruro de tionilo (SOCl2).
Reacción con morfolina: El cloruro de 3,4,5-trimetoxibenzoílo se hace reaccionar entonces con morfolina en presencia de hidróxido de sodio para formar trimetozina.
Métodos de producción industrial: La producción industrial de trimetozina sigue la misma ruta sintética, pero se amplía para acomodar cantidades mayores. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: La trimetozina experimenta varias reacciones químicas, incluyendo:
Oxidación: La trimetozina puede oxidarse para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir la trimetozina en sus formas reducidas.
Sustitución: La trimetozina puede sufrir reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución nucleofílica suelen implicar reactivos como hidróxido de sodio (NaOH) e hidróxido de potasio (KOH).
Principales Productos Formados:
Oxidación: Derivados oxidados de trimetozina.
Reducción: Formas reducidas de trimetozina.
Sustitución: Derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
Trimetazidine: Another compound used for its anti-ischemic properties.
Morpholine Derivatives: Compounds that share the morpholine moiety and exhibit similar pharmacological effects.
Uniqueness of Trimetozine: this compound is unique due to its specific chemical structure, which includes the 3,4,5-trimethoxyphenyl group and the morpholine moiety. This combination imparts distinct pharmacological properties, making it effective as a sedative and tranquilizer .
Propiedades
IUPAC Name |
morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVOEFLBOSSYGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023713 | |
| Record name | Trimetozine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635-41-6 | |
| Record name | Trimetozine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimetozine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIMETOZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TRIMETOZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimetozine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimetozine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETOZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31EPT7G9PL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Trimetozine and its potential therapeutic applications?
A1: While the exact mechanism of action of this compound remains unclear, preliminary research suggests it might possess anxiolytic properties [, ]. A newly synthesized analogue, LQFM289, derived from molecular hybridization of this compound with Butylatedhydroxytoluene (BHT), has demonstrated promising results in early trials for anxiety treatment []. This suggests that this compound's therapeutic potential might stem from its antioxidant properties, possibly by mitigating oxidative stress, a factor implicated in various psychological disorders []. Further research is necessary to fully elucidate its mechanism of action and confirm its therapeutic benefits.
Q2: What is the structural characterization of this compound?
A2: Although specific spectroscopic data is limited in the provided research, this compound's molecular formula is C14H19NO4 [].
Q3: Can you describe the process of this compound purification using liquid-liquid extraction?
A3: Liquid-liquid extraction serves as a crucial step in the purification of this compound [, ]. Researchers have developed a three-stage countercurrent liquid-liquid extraction platform to separate this compound from impurities using a washing solvent []. This platform allows for precise control of various parameters, including flow rates, temperature, and stirring speed. Inline IR sensors and Partial Least Squares models are employed to monitor and quantify the partitioning of different analytes during the extraction process [].
Q4: Are there any computational studies investigating this compound and its analogues?
A4: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure of LQFM289, a novel this compound analogue []. These calculations revealed structural similarities between LQFM289 and its precursor molecules, this compound and BHT, suggesting a potential relationship between the electronic structure and the compound's pharmacophoric performance [].
Q5: What analytical techniques are employed to study this compound?
A5: Several analytical methods have been used in this compound research. Gas chromatography has been employed to simultaneously determine the glucuronides of this compound in human urine []. Additionally, electrochemical techniques, specifically voltammetry, have been utilized to study the redox properties of LQFM289 []. Further research is needed to explore and validate additional analytical methods for characterizing and quantifying this compound and its metabolites.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[8-[9,10-dihydroxy-7-methoxy-3-(2-methoxy-2-oxoethyl)-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate](/img/structure/B1683571.png)
![[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(phenylmethoxy)phenyl]propyl] dihydrogen phosphate](/img/structure/B1683573.png)




![[(2R)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[(4-cyano-3-methoxyphenyl)carbamoylamino]phenyl]ethyl]carbamate](/img/structure/B1683580.png)


![(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide](/img/structure/B1683584.png)


![methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1683589.png)

